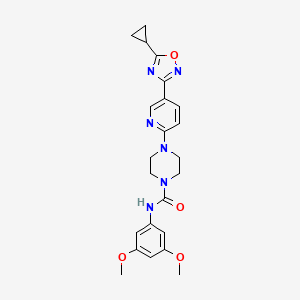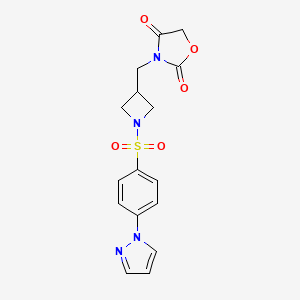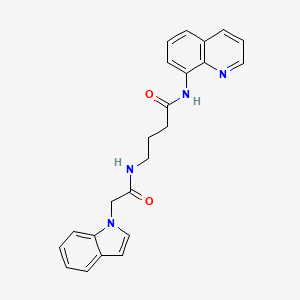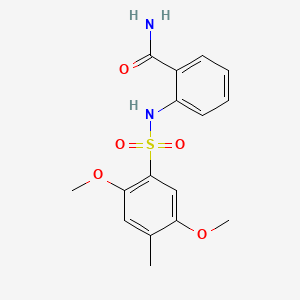
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer research. BTA-EG6 has been shown to inhibit the activity of a protein called BRD4, which plays a critical role in the regulation of gene expression. In
Applications De Recherche Scientifique
Synthesis and Characterization
This compound has been synthesized and characterized as part of studies aiming to expand the library of organic molecules with potential pharmacological or material applications. For instance, studies have involved the synthesis of similar acrylamide monomers and their characterization through techniques such as UV-Vis, FT-IR, and NMR spectroscopy. These efforts often explore the chemical reactivity and the electronic properties of the molecules, including their HOMO-LUMO gap, which indicates chemical stability and reactivity (E. Barım & F. Akman, 2019) source.
Molecular Docking and Antioxidant Studies
Research has also focused on the application of similar compounds in molecular docking studies to evaluate their potential as ligands that could interact with specific proteins. For example, a combined experimental and computational study on a similar molecule provided insights into its synthesis, structural analysis, and in vitro antioxidant capabilities. Such research underscores the potential of these compounds in developing new therapeutics by understanding their interaction with biological molecules (J. Ahamed et al., 2020) source.
Material Science Applications
In the realm of material science, the compound's derivatives have been studied for their thermoresponsive properties, which can be applied in developing smart materials. For example, acrylamide copolymers containing phenolphthalein have demonstrated pH-sensitive behaviors, making them suitable for applications such as drug delivery systems where controlled release is required based on the pH of the environment (C. Fleischmann & H. Ritter, 2013) source.
Electrophoretic and Chromatographic Applications
Further studies have employed acrylamide derivatives in capillary electrophoresis and electrochromatography, showcasing their utility in analytical chemistry for the separation of biological and chemical species. This includes the use of non-cross-linked acrylamide copolymers as buffer additives to improve the separation of structurally similar solutes, highlighting the compound's role in enhancing analytical methodologies (H. Sawada & K. Jinno, 1997) source.
Propriétés
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)22-16)12-19-17(20)7-6-13-8-9-23-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFWAOVOPVIJN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)

![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)



![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)


![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)
![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)


